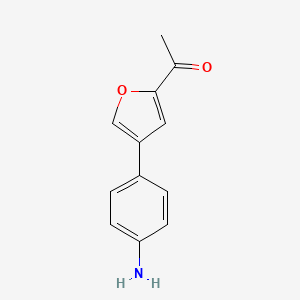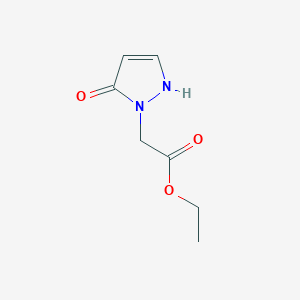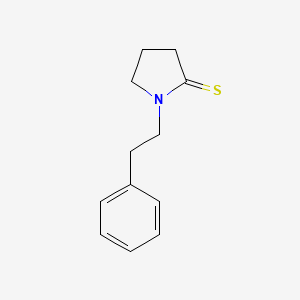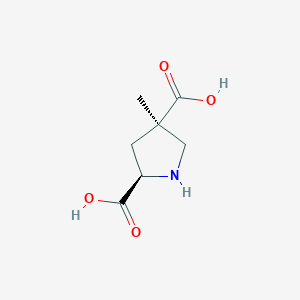
(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid” is a compound with a complex three-dimensional spatial structure. It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family, specifically the Aconitum and Delphinium genera. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Métodos De Preparación
The chemical synthesis of (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid has been a challenging research topic due to its diverse and complex structural types. Recent studies have employed key strategies such as oxidative de-aromatization and Diels-Alder cycloaddition reactions to construct six different diterpenoid alkaloids and their corresponding frameworks. Notably, the total synthesis of six natural product molecules—isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone—has been achieved using these approaches .
Análisis De Reacciones Químicas
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and the starting materials.
Aplicaciones Científicas De Investigación
Chemistry::
- (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid serves as a valuable building block for the synthesis of more complex molecules.
- Its stereochemistry and functional groups make it useful in designing new ligands or catalysts.
- Research on its biological activity may reveal potential pharmacological applications.
- It could be investigated as a potential drug candidate due to its diverse effects.
- The compound’s unique structure may find applications in the development of novel materials or fine chemicals.
Mecanismo De Acción
The specific mechanism by which (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid is unique in its stereochemistry and structure, it shares similarities with other diterpenoid alkaloids. These compounds may have related physiological activities or serve as inspiration for further research.
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
(2R,4R)-4-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(6(11)12)2-4(5(9)10)8-3-7/h4,8H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-,7-/m1/s1 |
Clave InChI |
FPOFVIPVQLAKCS-CLZZGJSISA-N |
SMILES isomérico |
C[C@]1(C[C@@H](NC1)C(=O)O)C(=O)O |
SMILES canónico |
CC1(CC(NC1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

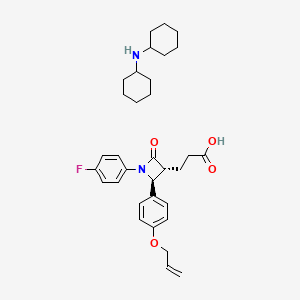
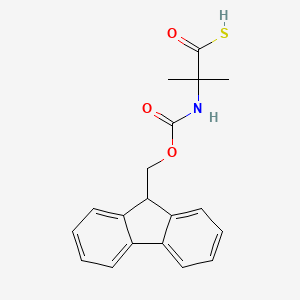
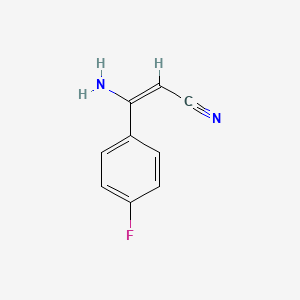
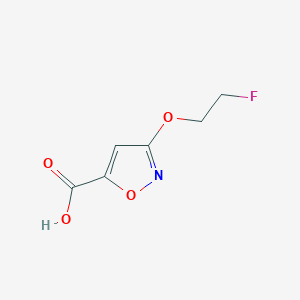
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
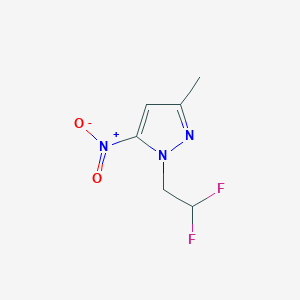
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)
